1-(Prop-2-yn-1-yl)piperidine

Catalog No.
S665861
CAS No.
5799-75-7
M.F
C8H13N
M. Wt
123.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Prop-2-yn-1-yl)piperidine

CAS Number

5799-75-7

Product Name

1-(Prop-2-yn-1-yl)piperidine

IUPAC Name

1-prop-2-ynylpiperidine

Molecular Formula

C8H13N

Molecular Weight

123.2 g/mol

InChI

InChI=1S/C8H13N/c1-2-6-9-7-4-3-5-8-9/h1H,3-8H2

InChI Key

LQSQLFOKTMSBEC-UHFFFAOYSA-N

SMILES

C#CCN1CCCCC1

Canonical SMILES

C#CCN1CCCCC1

Synthetic Precursor

-(prop-2-yn-1-yl)piperidine acts as a crucial building block in the synthesis of various organic compounds, particularly those containing a piperidine ring and a terminal alkyne functionality. These functionalities are essential for further chemical modifications and can lead to the development of new materials with potential applications in various fields, including:

  • Medicinal Chemistry: The piperidine ring is a prevalent scaffold in numerous pharmaceutical drugs. Introducing the terminal alkyne group through 1-(prop-2-yn-1-yl)piperidine allows further tailoring of the molecule's properties, potentially leading to novel drug candidates with improved efficacy or targeted activity [].
  • Material Science: The combination of the piperidine ring and the alkyne functionality can be exploited to design new materials with specific properties, such as polymers, liquid crystals, and catalysts [].

1-(Prop-2-yn-1-yl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a prop-2-yn-1-yl group. Its molecular formula is C8H13NC_8H_{13}N and it has a molar mass of approximately 123.2 g/mol. The compound is notable for its unique structure, which combines the cyclic piperidine with a terminal alkyne, offering potential reactivity in various chemical and biological contexts .

The specific mechanism of action for 1-(Prop-2-yn-1-yl)piperidine is unknown and requires further investigation. However, research suggests that some alkynylpiperidines can act as irreversible inhibitors of oxidases by binding to their active sites []. This could potentially lead to applications in reducing oxidative stress in biological systems.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Follow proper disposal procedures for organic waste.

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, resulting in carbonyl compounds.
  • Reduction: It can be reduced with lithium aluminum hydride or sodium borohydride to yield saturated piperidine derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the alkyne group, allowing nucleophiles such as amines or thiols to add to the triple bond, forming various substituted piperidine derivatives .

The biological activity of 1-(Prop-2-yn-1-yl)piperidine is significant, particularly in its role as an inhibitor of oxidases. This inhibition occurs through irreversible binding to the active sites of these enzymes, which can lead to alterations in metabolic pathways and cellular responses. The compound has been shown to generate reactive oxygen species, potentially leading to oxidative stress and cellular damage . Additionally, its derivatives have been studied for their ability to induce apoptosis and cell cycle arrest in certain fungal species, indicating potential antifungal properties .

The synthesis of 1-(Prop-2-yn-1-yl)piperidine typically involves the propargylation of piperidine. A common method includes reacting piperidine with bromoacetylene under controlled conditions. This procedure often takes place in an ether solvent at low temperatures to facilitate the reaction and improve yield .

General Reaction Scheme

text
Piperidine + Bromoacetylene → 1-(Prop-2-yn-1-yl)piperidine

1-(Prop-2-yn-1-yl)piperidine has various applications in medicinal chemistry and biochemical research. Its ability to inhibit oxidases makes it valuable for studying metabolic pathways and oxidative stress mechanisms. Additionally, its derivatives have shown promise in antifungal applications, particularly against resistant strains of fungi . The compound's unique structure also makes it a candidate for developing new therapeutic agents targeting specific enzymes.

Interaction studies have indicated that 1-(Prop-2-yn-1-yl)piperidine can bind to various biological targets, primarily oxidases. These interactions may lead to significant biochemical changes within cells, including altered signaling pathways and gene expression profiles. The compound's ability to generate reactive oxygen species further complicates its interaction dynamics, as these species can affect multiple cellular processes .

Several compounds share structural similarities with 1-(Prop-2-yn-1-yl)piperidine, including:

Compound NameStructural FeaturesUnique Aspects
1-(But-3-en-1-yl)piperidinePiperidine ring with an alkene groupPotential for different reactivity due to double bond
4-(Propynyl)piperidinePiperidine ring with a propynyl groupDifferent reactivity profile due to position of alkyne
3-(Propargyl)anilineAniline derivative with a propargyl substituentDifferent biological activity due to amine functionality

These compounds exhibit variations in their chemical reactivity and biological activity due to the differences in substituent positioning and functional groups. The unique combination of the alkyne group and the piperidine ring in 1-(Prop-2-yn-1-yl)piperidine distinguishes it from these similar compounds, particularly in its specific interactions with oxidases and potential applications in medicinal chemistry .

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

5799-75-7

Wikipedia

1-(prop-2-yn-1-yl)piperidine

Dates

Last modified: 08-15-2023

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